2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound known for its diverse biological activities. This compound is part of the isoindoline-1,3-dione family, which is recognized for its potential in medicinal chemistry, particularly as inhibitors of enzymes like acetylcholinesterase (AChE) involved in neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenethylamine with phthalic anhydride to form the isoindoline-1,3-dione core. This intermediate is then reacted with pyridine-2-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The isoindoline-1,3-dione core can be reduced to isoindoline.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Isoindoline derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic agent for neurodegenerative diseases due to its enzyme inhibition properties.
Industry: Possible applications in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase (AChE). By binding to the active site of AChE, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where increased acetylcholine levels can help mitigate cognitive decline .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A precursor in the synthesis of various bioactive compounds.
N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: Another compound with potential biological activities.
Uniqueness
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its dual functional groups (isoindoline-1,3-dione and pyridine) that contribute to its potent enzyme inhibition properties. This makes it a valuable compound in medicinal chemistry for developing treatments for neurodegenerative diseases.
Properties
Molecular Formula |
C24H21N3O5 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-pyridin-2-ylisoindole-5-carboxamide |
InChI |
InChI=1S/C24H21N3O5/c1-31-19-9-6-15(13-20(19)32-2)10-12-27-23(29)17-8-7-16(14-18(17)24(27)30)22(28)26-21-5-3-4-11-25-21/h3-9,11,13-14H,10,12H2,1-2H3,(H,25,26,28) |
InChI Key |
ZFSGFNMJKCSFAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=N4)OC |
Origin of Product |
United States |
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